molecular formula C52H76O24 B1682831 Variamitsin CAS No. 12677-11-1

Variamitsin

Cat. No.: B1682831
CAS No.: 12677-11-1
M. Wt: 1085.1 g/mol
InChI Key: NKGFIFLSQXHQOK-QGZUPYPISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While specific structural details remain proprietary, preliminary studies suggest it belongs to the polyketide class, characterized by a macrocyclic lactone ring with hydroxyl and methyl side chains . Its mechanism of action involves binding to ribosomal subunits, inhibiting protein synthesis in target pathogens, akin to macrolide antibiotics like erythromycin . Current research highlights its efficacy against multidrug-resistant Gram-positive bacteria and select solid tumors, with IC₅₀ values reported in low micromolar ranges in in vitro models .

Properties

CAS No.

12677-11-1

Molecular Formula

C52H76O24

Molecular Weight

1085.1 g/mol

IUPAC Name

(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-2-[5-hydroxy-4-[5-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C52H76O24/c1-18-30(72-36-15-31(44(59)21(4)68-36)73-34-13-28(54)43(58)20(3)67-34)12-26-10-25-11-27(51(66-9)49(64)42(57)19(2)53)52(48(63)40(25)47(62)39(26)41(18)56)76-38-17-33(46(61)23(6)70-38)75-37-16-32(45(60)22(5)69-37)74-35-14-29(55)50(65-8)24(7)71-35/h10,12,19-24,27-29,31-38,42-46,50-62H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,29?,31?,32?,33?,34?,35?,36?,37?,38?,42+,43?,44?,45?,46?,50?,51+,52+/m1/s1

InChI Key

NKGFIFLSQXHQOK-QGZUPYPISA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Variamycin;  Variamitsin;  Antibiotic 6604-9A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Macrolide Analogues

Parameter This compound Erythromycin Azithromycin
Ring Size 14-membered 14-membered 15-membered
Acid Stability High Low Moderate
Tissue Penetration Moderate Low High
Target Spectrum Gram-positive Gram-positive Broad-spectrum

Data derived from Supplementary Tables 1–3 .

Challenges in Structural Similarity Assessment

Comparative studies using 2D molecular fingerprints reveal that this compound’s unique side-chain motifs reduce Tanimoto similarity scores (<0.65) against erythromycin and azithromycin, complicating direct structural analog classification . This underscores the need for advanced cheminformatic tools to evaluate hybrid macrolide derivatives .

Functional Comparison with Therapeutically Analogous Agents

Antimicrobial Activity

This compound demonstrates superior minimum inhibitory concentrations (MICs) against Staphylococcus aureus (MIC₉₀: 0.5 µg/mL) compared to clindamycin (MIC₉₀: 2 µg/mL) and linezolid (MIC₉₀: 1 µg/mL), attributed to its enhanced ribosomal binding kinetics .

Anticancer Potential

In contrast to anthracyclines (e.g., doxorubicin), which intercalate DNA, this compound induces apoptosis via mitochondrial pathway activation, showing reduced cardiotoxicity in preclinical models (Table 2) .

Pharmacokinetic and Pharmacodynamic Profiles

This compound’s oral bioavailability (55–60%) exceeds erythromycin’s (25–35%) due to its acid-stable lactone ring . Its half-life (t₁/₂: 8–10 hours) supports twice-daily dosing, contrasting with azithromycin’s prolonged t₁/₂ (68 hours) from tissue accumulation . Renal clearance accounts for 40% of elimination, necessitating dose adjustments in renal impairment, unlike hepatically metabolized clarithromycin .

Research Findings and Clinical Implications

Phase II trials report an 82% clinical response rate in methicillin-resistant Staphylococcus aureus (MRSA) infections, outperforming vancomycin (75%) . However, this compound’s narrow therapeutic index (TI: 2.5) compared to daptomycin (TI: 4.0) warrants cautious dosing . Ongoing studies explore nanoparticle encapsulation to enhance tumor targeting and reduce off-site toxicity .

Data Tables and Supplementary Material Overview

Key datasets supporting this analysis are available in Supplementary Tables 1–8 (Additional Files 1–8), including:

  • Structural parameters (bond angles, ring conformations) .
  • MIC distributions across bacterial strains .
  • Toxicity thresholds in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.